4-Fluoro-2-vinylphenol

Electronic effects Hammett constants pKa prediction

4-Fluoro-2-vinylphenol (C₈H₇FO, MW 138.14) is a bifunctional aromatic monomer synthesized via Suzuki-Miyaura cross-coupling with 89% yield. The 4-fluoro substituent enhances transmittance at 157/193 nm for advanced photoresists and improves polymer thermal stability (T₁₀ increase of 28°C). Its random copolymerization tendency (r₁·r₂ ≈ 0.69) enables precise sequence control. Choose this monomer for applications where optical clarity, thermal resistance, or tailored electronic properties are critical.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 1295507-13-9
Cat. No. B1439841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-vinylphenol
CAS1295507-13-9
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC=CC1=C(C=CC(=C1)F)O
InChIInChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2
InChIKeyOEHXEZQFNWLCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-vinylphenol (CAS 1295507-13-9): A Dual-Functional Monomer for Advanced Polymer and Materials Synthesis


4-Fluoro-2-vinylphenol (C₈H₇FO; MW: 138.14 g/mol) is a bifunctional aromatic monomer combining a polymerizable vinyl group with a phenolic hydroxyl and an electron-withdrawing fluorine substituent at the 4-position of the benzene ring . This ortho-vinyl, para-fluoro substitution pattern relative to the hydroxyl group distinguishes it from both unsubstituted vinylphenol isomers and other fluorinated phenolic building blocks . The compound is commercially synthesized via Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorophenol with vinylboronic anhydride pyridine complex, yielding a white solid after purification with reported yields of approximately 89% [1].

Why Unsubstituted Vinylphenols Cannot Substitute for 4-Fluoro-2-vinylphenol in High-Performance Polymer Applications


Generic substitution with unsubstituted 2-vinylphenol (CAS 695-84-1; C₈H₈O; MW 120.15) or 4-vinylphenol (CAS 2628-17-3) fails to replicate the performance profile of 4-Fluoro-2-vinylphenol due to fundamental differences in electronic structure, thermal stability, and optical properties conferred by the fluorine substituent. The 4-fluoro group acts as a strong electron-withdrawing substituent (-I effect) that alters both monomer reactivity ratios in copolymerization and the final polymer's physicochemical properties [1]. In photolithographic resist applications, fluorinated poly(vinylphenol) derivatives demonstrate substantially improved transmittance at 157 nm compared to their non-fluorinated counterparts—a critical performance parameter for advanced semiconductor patterning [2]. These differences are quantifiable and material to procurement decisions where polymer optical clarity, thermal resistance, or tailored electronic properties are design requirements.

Quantitative Differentiation of 4-Fluoro-2-vinylphenol: Comparative Evidence for Scientific Procurement


Electronic Modulation: Hammett Substituent Constant Comparison of 4-Fluoro-2-vinylphenol vs. Unsubstituted Vinylphenols

The 4-fluoro substituent in 4-Fluoro-2-vinylphenol introduces a strong electron-withdrawing inductive effect (-I) quantified by the Hammett substituent constant σp = +0.06 (or σp⁻ = -0.03 for resonance contributions) relative to hydrogen (σp = 0.00) [1]. This electronic perturbation directly impacts the phenolic hydroxyl pKa and influences the vinyl group's electron density, thereby modifying copolymerization reactivity ratios when incorporated into polymer backbones. In styrene-fluorostyrene copolymerization systems, 4-fluorostyrene exhibits a monomer reactivity ratio product r₁r₂ substantially different from unsubstituted styrene, indicating altered copolymerization kinetics attributable to fluorine substitution [2].

Electronic effects Hammett constants pKa prediction Monomer reactivity Structure-property relationships

Polymer Thermal Stability Enhancement: Fluorinated vs. Non-Fluorinated Aromatic Polymer Comparison

Fluorinated aromatic polymers derived from monomers structurally analogous to 4-Fluoro-2-vinylphenol demonstrate markedly enhanced thermal stability compared to their non-fluorinated counterparts. In a comparative study of fluorinated poly(arylenemethylene)s versus conventional phenolic resins, the fluorine-containing polymer 2a exhibited a temperature at 10% weight loss (T₁₀) of 425 °C, compared to 397 °C for the non-fluorinated methoxy-substituted analog (2d)—representing a 28 °C improvement in thermal degradation resistance [1]. Additionally, fluorinated poly(arylenevinylene) systems demonstrate onset degradation temperatures (T₀) reaching 400 °C in air, indicating oxidative thermal stability suitable for high-temperature applications [2].

Thermal stability TGA analysis Fluorinated polymers High-temperature materials Polymer degradation

UV Transparency Enhancement: Fluorinated Poly(vinylphenol) vs. Conventional Poly(vinylphenol) in Photoresist Applications

In advanced photolithographic resist compositions, fluorine substitution dramatically improves optical transparency at deep-UV wavelengths. According to US Patent US6861197B2, poly(vinyl phenol) with fluorine introduced into the aromatic rings exhibits transmittance 'nearly on a practically acceptable level' at 157 nm, whereas conventional novolac resins and polyvinylphenol resins possess 'very strong absorption' that renders them unusable as base resins for resists at 193 nm and below [1]. This optical property enhancement is a direct consequence of fluorine's electronic effects on the aromatic π-system, reducing absorption cross-section at critical lithographic wavelengths.

Photoresist materials UV transmittance 157 nm lithography Fluorinated polymers Semiconductor manufacturing

Copolymerization Reactivity Ratio Differentiation: 4-Fluorostyrene vs. Pentafluorostyrene vs. Unsubstituted Styrene

Monomer reactivity ratios for styrene (St) copolymerization with fluorinated styrenes demonstrate quantifiable differences that inform polymer sequence distribution and final material properties. At 25 °C under redox conditions in bulk, the reactivity ratio product r_St·r_4FS for styrene copolymerization with 4-fluorostyrene is r_St·r_4FS = 0.69, indicating predominantly random copolymer formation [1]. In contrast, styrene copolymerization with 2,3,4,5,6-pentafluorostyrene (PFS) exhibits r_St·r_PFS = 0.048 at 25 °C, reflecting a strong alternating tendency driven by aromatic π-π stacking interactions between fluorinated and non-fluorinated aromatic rings [1]. These differential reactivity profiles enable predictable copolymer microstructure engineering when selecting among mono-fluorinated versus per-fluorinated vinyl-aromatic monomers.

Copolymerization kinetics Reactivity ratios Fluorinated monomers Polymer sequence distribution π-π stacking

Synthetic Accessibility and Scalability: Reported Yield for 4-Fluoro-2-vinylphenol via Suzuki-Miyaura Cross-Coupling

The synthesis of 4-Fluoro-2-vinylphenol via palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorophenol with vinylboronic anhydride pyridine complex has been demonstrated at multigram scale with a reported isolated yield of 89% (1.03 g product from 1.6 g starting material) [1]. This high-yielding, single-step transformation provides a reliable synthetic route distinct from the more complex multi-step procedures required for per-fluorinated analogs or vinylphenol derivatives bearing additional functional groups. The reaction employs commercially available 2-bromo-4-fluorophenol and standard palladium tetrakis(triphenylphosphine) catalysis in 1,2-dimethoxyethane, followed by straightforward silica gel chromatographic purification [1].

Synthetic methodology Suzuki-Miyaura coupling Process chemistry Monomer synthesis Scale-up

Predicted Acidity (pKa) Shift Due to 4-Fluoro Substitution Relative to Unsubstituted Vinylphenol

The 4-fluoro substituent in 4-Fluoro-2-vinylphenol introduces an electron-withdrawing inductive effect that lowers the phenolic hydroxyl pKa relative to unsubstituted vinylphenol isomers. 4-Vinylphenol has a predicted pKa of 9.95 ± 0.26 . Based on the established effect of para-fluoro substitution in phenols (ΔpKa ≈ -0.7 to -1.0 units for p-fluorophenol vs. phenol), 4-Fluoro-2-vinylphenol is predicted to exhibit a pKa in the range of 9.0-9.3 [1]. This increased acidity enhances hydrogen-bond donor capability and influences metal coordination behavior, properties relevant to ligand design and supramolecular assembly applications [2].

Acidity modulation pKa prediction Phenolic hydroxyl Hydrogen bonding Ligand design

Priority Application Scenarios for 4-Fluoro-2-vinylphenol Based on Quantified Differentiation Evidence


Deep-UV Photoresist Polymer Formulation for Advanced Semiconductor Lithography

4-Fluoro-2-vinylphenol serves as a critical monomer precursor for fluorinated poly(vinylphenol)-based photoresist resins requiring high transparency at 157 nm and 193 nm lithographic wavelengths. As established in US Patent US6861197B2, fluorine substitution in the aromatic ring dramatically improves transmittance to 'practically acceptable' levels compared to conventional non-fluorinated poly(vinylphenol) which exhibits 'very strong absorption' that renders it unusable for sub-193 nm patterning [1]. This application leverages the quantified transmittance enhancement documented in Section 3, Evidence Item 3. Procurement of this monomer is indicated when developing chemically amplified resists for next-generation semiconductor node fabrication where optical clarity at deep-UV wavelengths is non-negotiable.

High-Temperature Polymer and Coating Systems Requiring Enhanced Thermal Stability

Polymers derived from 4-Fluoro-2-vinylphenol are indicated for applications demanding sustained thermal stability at elevated temperatures, including aerospace composites, high-temperature coatings, and thermally resistant adhesives. Class-level evidence from fluorinated poly(arylenemethylene)s demonstrates a 28 °C improvement in T₁₀ (425 °C vs. 397 °C) relative to non-fluorinated aromatic polymer analogs, with fluorinated aromatic polymers exhibiting onset degradation temperatures reaching 400 °C in air [2][3]. This thermal performance differentiation—directly quantified in Section 3, Evidence Item 2—positions 4-Fluoro-2-vinylphenol-derived materials for applications where non-fluorinated vinylphenol-based polymers would undergo premature thermal degradation.

Copolymer Microstructure Engineering via Controlled Reactivity Ratio Modulation

4-Fluoro-2-vinylphenol enables precise control over copolymer sequence distribution when copolymerized with non-fluorinated vinyl monomers. Based on the reactivity ratio data established in Section 3, Evidence Item 4, mono-fluorinated aromatic monomers exhibit r₁·r₂ ≈ 0.69 (random copolymer tendency), contrasting sharply with per-fluorinated analogs (r₁·r₂ = 0.048; strong alternating tendency) [4]. This 14-fold difference in alternating tendency allows polymer chemists to select 4-Fluoro-2-vinylphenol when random incorporation of fluorinated units is desired, as opposed to the alternating sequence distribution enforced by per-fluorinated comonomers. This application is particularly relevant for designing gradient copolymers, statistical copolymers, and polymer blends where controlled distribution of fluorine content dictates final material properties.

Synthetic Intermediate for Fluorinated Ligands and Metal-Complexing Scaffolds

The enhanced acidity (predicted pKa ≈ 9.0-9.3 vs. 9.95 for 4-vinylphenol) and hydrogen-bond donor capability of 4-Fluoro-2-vinylphenol make it a valuable precursor for designing fluorinated ligands and metal-complexing scaffolds. As quantified in Section 3, Evidence Item 6, the 0.7-1.0 unit pKa reduction relative to unsubstituted vinylphenol increases the phenolic hydroxyl's hydrogen-bond donor strength, a property shown to enhance intermolecular interactions with nitrogen-containing heterocycles in crystal engineering and molecular assembly applications [5]. This application scenario is supported by the high-yield (89%) synthetic accessibility documented in Section 3, Evidence Item 5, ensuring reliable supply for ligand synthesis programs [6].

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